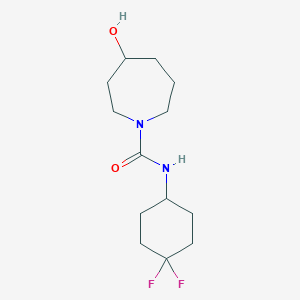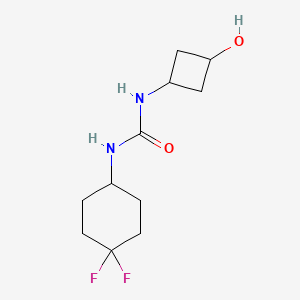![molecular formula C18H24F3N3O2 B6800224 N-[(3-methylpyridin-4-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide](/img/structure/B6800224.png)
N-[(3-methylpyridin-4-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-methylpyridin-4-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its structure features a spiro linkage, which is known to impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methylpyridin-4-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diol and an amine under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the pyridine moiety: This can be done via a nucleophilic substitution reaction using a pyridine derivative and a suitable leaving group.
Final coupling: The final step involves coupling the intermediate with a carboxamide group, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methylpyridin-4-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate, and nucleophiles or electrophiles depending on the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3-methylpyridin-4-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties.
Biology: The compound is used in studies related to cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of N-[(3-methylpyridin-4-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(3-methylpyridin-4-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide: can be compared with other spirocyclic compounds and trifluoromethylated derivatives.
Spirocyclic compounds: These include spirooxindoles, spiroketals, and spirocyclic lactams, which also exhibit unique chemical and biological properties.
Trifluoromethylated derivatives: Compounds like trifluoromethylbenzene and trifluoromethylpyridine are known for their enhanced stability and bioactivity.
Uniqueness
The uniqueness of this compound lies in its combination of a spirocyclic core and a trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(3-methylpyridin-4-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O2/c1-13-10-22-6-2-14(13)11-23-16(25)24-7-3-15(18(19,20)21)17(12-24)4-8-26-9-5-17/h2,6,10,15H,3-5,7-9,11-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBXUHBCTUYSQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CNC(=O)N2CCC(C3(C2)CCOCC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(1S)-1-(4-chlorophenyl)ethyl]-3-(1,9-dioxaspiro[5.5]undecan-4-yl)urea](/img/structure/B6800143.png)
![1-(3,3-difluorocyclohexyl)-3-[(2S,3R)-2-ethenyloxolan-3-yl]urea](/img/structure/B6800149.png)

![1-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methyl]-3-(4,4-difluorocyclohexyl)urea](/img/structure/B6800167.png)

![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-propan-2-yl-1,4-oxazepane-4-carboxamide](/img/structure/B6800179.png)
![N-(2,6-dioxaspiro[4.5]decan-9-yl)-7-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6800186.png)
![4-cyclopropyl-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-1,4-diazepane-1-carboxamide](/img/structure/B6800192.png)
![N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6800210.png)
![N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-3,3-dimethyl-2-(1-methylimidazol-2-yl)azetidine-1-carboxamide](/img/structure/B6800217.png)
![N-[(1S)-1-(3-hydroxyphenyl)ethyl]-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide](/img/structure/B6800227.png)
![1-(2,3-dihydro-1H-inden-2-yl)-3-[(3S,4S)-4-methoxyoxolan-3-yl]urea](/img/structure/B6800233.png)
![N-[1-(5-bromopyridin-2-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6800248.png)
![4-hydroxy-N-[(1-phenylpiperidin-3-yl)methyl]azepane-1-carboxamide](/img/structure/B6800251.png)
